Sulfamethazine

Description

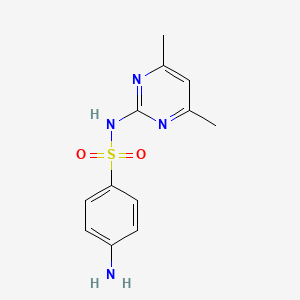

This compound is a sulfonamide consisting of pyrimidine with methyl substituents at the 4- and 6-positions and a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, a carcinogenic agent, a ligand, an antibacterial drug, an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an environmental contaminant, a xenobiotic and a drug allergen. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.

A sulfanilamide anti-infective agent. It has a spectrum of antimicrobial action similar to other sulfonamides.

This compound has been reported in Euglena gracilis with data available.

This compound is a sulfonamide antibiotic used in the lifestock industry.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1949 and is indicated for bacterial disease.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021290 | |

| Record name | Sulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial., Solid | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH, Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether, Soluble in acid, alkali; slightly soluble in dimethylsulfoxide, Soluble in acetone, ether; slightly soluble in alcohol, 2.30e-01 g/L | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.4655 g/cu cm | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dioxane-water, Creamy-white powder or crystals from dioxan, White or yellowish-white powder | |

CAS No. |

57-68-1 | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamethazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U51W007F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

387 to 392 °F (NTP, 1992), 176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C), 198.5 °C | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Mechanism of Action of Sulfamethazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethazine, a member of the sulfonamide class of antibiotics, exerts its antibacterial effect through the specific inhibition of a critical metabolic pathway in bacteria: folate synthesis. As a structural analog of para-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[1][2][3] Consequently, bacterial growth and replication are arrested, resulting in a bacteriostatic effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary antibacterial action of this compound lies in its ability to disrupt the de novo synthesis of folic acid in susceptible bacteria. Unlike mammals, which obtain folic acid from their diet, many bacteria must synthesize this essential vitamin.[2] The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[1][3]

This compound's molecular structure closely mimics that of PABA, allowing it to bind to the active site of DHPS.[1] This binding is competitive, meaning that this compound and PABA vie for the same binding site on the enzyme. When this compound occupies the active site, it prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate and, subsequently, folic acid. The lack of folic acid derivatives halts the production of essential building blocks for DNA and RNA, ultimately inhibiting bacterial growth.[1][2][3]

Signaling Pathway of Folic Acid Synthesis and this compound Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.

Quantitative Data

The efficacy of this compound can be quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Positive | 32 - 512 | 50 | - |

| Escherichia coli | Negative | 62.5 - >100 | - | - |

| Pseudomonas aeruginosa | Negative | >32 | 40 | - |

| Bacillus subtilis | Positive | - | - | - |

The inhibitory activity of this compound against DHPS can also be expressed by its inhibition constant (Ki). While specific Ki values for this compound can vary between bacterial species and experimental conditions, kinetic studies have determined the association (kon) and dissociation (koff) rate constants for various sulfonamides, which collectively inform their inhibitory potential. For a range of sulfonamides, kon values can span from 0.003 to 31 x 10^6 L/mol·s, while Ki values range from 0.7 to 17,000 x 10^-9 M.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test organism (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO, then diluted in CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of this compound Dilutions: a. In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL). b. Typically, 100 µL of CAMHB is added to wells 2-12. 200 µL of the starting this compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. c. Well 11 serves as a growth control (inoculum, no drug), and well 12 serves as a sterility control (broth only).

-

Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and the target inoculum density.

-

Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: a. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This is a coupled enzyme assay that continuously monitors the activity of DHPS.

Materials:

-

Purified recombinant DHPS enzyme

-

Dihydrofolate Reductase (DHFR) enzyme (coupling enzyme)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

-

para-Aminobenzoic acid (PABA) substrate

-

NADPH

-

This compound (inhibitor)

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: a. Prepare stock solutions of DHPPP, PABA, NADPH, and this compound in appropriate solvents and dilute to working concentrations in the assay buffer. b. Prepare a solution of DHPS and an excess of DHFR in the assay buffer. The concentration of DHFR should be sufficient to ensure it is not the rate-limiting step.

-

Assay Setup (in a 96-well UV-transparent plate): a. To each well, add the assay buffer. b. Add varying concentrations of this compound to the test wells. For control wells (no inhibitor), add the corresponding volume of solvent. c. Add the DHPS/DHFR enzyme mixture to all wells. d. Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiation and Measurement: a. Initiate the reaction by adding a mixture of DHPPP, PABA, and NADPH to all wells. b. Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+ by DHFR as it reduces the dihydropteroate produced by DHPS. c. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

-

Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound. b. Plot the reaction velocity against the this compound concentration to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). c. To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate (PABA) and the inhibitor (this compound). The data can then be fitted to the Michaelis-Menten equation for competitive inhibition, often visualized using a Lineweaver-Burk plot.

Conclusion

This compound's antibacterial activity is a well-characterized example of competitive enzyme inhibition. By targeting the essential folic acid synthesis pathway in bacteria, it serves as an effective bacteriostatic agent. Understanding the precise mechanism of action, supported by quantitative data on its efficacy and detailed experimental protocols for its evaluation, is crucial for researchers and drug development professionals. This knowledge aids in the rational design of new antibacterial agents, the understanding of resistance mechanisms, and the effective application of this important class of antibiotics in both clinical and research settings.

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfamethazine Metabolic Pathways in Livestock

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of sulfamethazine in key livestock species: cattle, swine, and poultry. The document details the biotransformation of this widely used sulfonamide antibiotic, presenting quantitative data, experimental methodologies, and visual representations of the metabolic processes.

Core Metabolic Pathways of this compound in Livestock

This compound undergoes several key metabolic transformations in livestock, primarily aimed at increasing its water solubility to facilitate excretion. The two principal metabolic routes are N-acetylation and hydroxylation . The extent of these reactions varies significantly across different species, influencing the drug's pharmacokinetic profile and residue depletion rates.

N-Acetylation Pathway

The most prominent metabolic pathway for this compound in many livestock species is the acetylation of the N4-amino group, leading to the formation of N4-acetylthis compound.[1] This reaction is catalyzed by N-acetyltransferase enzymes. N4-acetylthis compound is generally less microbiologically active than the parent compound. In pigs, acetylation is a major route of elimination.[1]

Hydroxylation Pathways

Hydroxylation, mediated by the cytochrome P-450 mixed-function oxidase system, is another critical pathway in this compound metabolism.[1][2] This process can occur at different positions on the this compound molecule, leading to various hydroxylated metabolites. The primary sites of hydroxylation differ between species. In ruminants like cattle, hydroxylation predominantly occurs on the methyl groups of the pyrimidine (B1678525) ring.[3][4] In contrast, pigs exhibit hydroxylation mainly at the 4 and 5 positions of the pyrimidine ring.[1]

The following diagram illustrates the primary metabolic pathways of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Effect of this compound on mixed function oxidase in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and this compound and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Transport of Sulfamethazine in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine (SMZ), a sulfonamide antibiotic, is extensively used in veterinary medicine to treat and prevent bacterial infections in livestock. A significant portion of administered this compound is excreted unchanged or as metabolites in animal waste. When manure is applied to agricultural lands as fertilizer, this compound is introduced into the soil environment, raising concerns about its potential to contaminate soil and water resources, and contribute to the development of antibiotic resistance. Understanding the environmental fate and transport of this compound in soil is crucial for assessing its ecological risks and developing strategies to mitigate its environmental impact. This technical guide provides an in-depth overview of the core processes governing the behavior of this compound in soil, including sorption, degradation, and leaching. It summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows.

Data Presentation: Quantitative Insights into this compound's Behavior in Soil

The environmental fate of this compound is largely dictated by its interaction with soil particles (sorption) and its persistence (degradation). These processes are influenced by various soil properties, primarily pH and organic carbon content.

Sorption of this compound in Soil

Sorption to soil particles can retard the movement of this compound, reducing its availability for leaching and microbial degradation. The extent of sorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 1: Soil Sorption Coefficients (Kd) for this compound

| Soil Type | pH | Organic Carbon (%) | Kd (L/kg) | Reference |

| Loamy Sand | 5.5 | 0.1 | 0.58 ± 0.17 | [1] |

| Sandy Loam | 5.5 | - | 3.91 ± 0.36 | [1] |

| Loam | 7.4-7.6 | 0.91-2.59 | - | [2] |

| Silt Loam | - | - | 0.9 - 3.5 | [3] |

| Sandy Soil | 4.6-5.5 | 0.04-1.01 | - | [2] |

Table 2: Organic Carbon-Normalized Sorption Coefficients (Koc) for this compound

| Soil Type | pH Range | Koc (L/kg) | Reference |

| Various | 5.5 - 9 | 30.4 - 139.7 | [4] |

Degradation of this compound in Soil

Degradation determines the persistence of this compound in the soil environment. The primary mechanism of degradation is microbial activity. The rate of degradation is often expressed as the half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Table 3: Degradation Half-life (DT50) of this compound in Soil

| Soil Type | Conditions | DT50 (days) | Reference |

| Silt Loam | - | 18.6 (average) | [3] |

| Sandy Soil | - | 18.6 (average) | [3] |

| Agricultural Soil | Manure-amended | 2 - 42 | [3] |

| Agricultural Soil | Sterile | >21 | [5] |

Experimental Protocols: Methodologies for Assessing Environmental Fate

Standardized laboratory experiments are essential for determining the environmental fate parameters of this compound. The following are detailed protocols for key experiments.

Batch Sorption Experiment (Following OECD Guideline 106)

This experiment quantifies the extent of this compound sorption to soil.

Objective: To determine the soil-water distribution coefficient (Kd) and the Freundlich adsorption isotherm.

Materials:

-

Test soil, air-dried and sieved (<2 mm)

-

This compound stock solution of known concentration

-

0.01 M CaCl2 solution (background electrolyte)

-

Centrifuge tubes with screw caps

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatograph (HPLC) with UV or MS/MS detector

Procedure:

-

Soil Preparation: Weigh a specific amount of soil (e.g., 2 g) into a series of centrifuge tubes.

-

Solution Preparation: Prepare a range of this compound concentrations in 0.01 M CaCl2 solution.

-

Incubation: Add a known volume of each this compound solution to the soil-containing centrifuge tubes. Also include control samples with soil and background electrolyte only, and this compound solution without soil.

-

Equilibration: Place the tubes on an orbital shaker and agitate for a predetermined equilibration time (e.g., 24 hours) at a constant temperature in the dark.

-

Separation: Centrifuge the tubes at a high speed (e.g., 3000 rpm) for a sufficient time to separate the solid and aqueous phases.

-

Analysis: Carefully collect the supernatant and analyze the concentration of this compound using HPLC.

-

Calculation: The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd value is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

Soil Microcosm Degradation Study

This experiment evaluates the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Objective: To determine the degradation half-life (DT50) of this compound and identify major degradation products.

Materials:

-

Fresh field-moist soil, sieved (<2 mm)

-

This compound stock solution

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Incubator to maintain constant temperature and moisture

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Solid Phase Extraction (SPE) cartridges for cleanup

-

HPLC-MS/MS or LC-Q-TOF-MS for analysis of parent compound and metabolites

Procedure:

-

Soil Treatment: Treat a known mass of soil with the this compound stock solution to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution.

-

Incubation: Place the treated soil into incubation vessels. Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate microcosms.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture and extraction technique (e.g., pressurized liquid extraction, ultrasonic extraction).

-

Cleanup and Analysis: Clean up the extracts using SPE to remove interfering substances. Analyze the extracts for the concentration of this compound and its degradation products using HPLC-MS/MS.

-

Data Analysis: Plot the concentration of this compound over time and fit the data to a kinetic model (e.g., first-order kinetics) to calculate the DT50.

Soil Column Leaching Experiment (Following OECD Guideline 312)

This experiment assesses the mobility and leaching potential of this compound through a soil profile.[3][6]

Objective: To determine the potential for this compound and its metabolites to leach through the soil and contaminate groundwater.

Materials:

-

Intact or repacked soil columns (e.g., 30 cm length, 5 cm diameter)

-

This compound solution

-

Simulated rainwater (e.g., 0.01 M CaCl2)

-

Peristaltic pump or irrigation system

-

Fraction collector to collect leachate

-

Extraction and analytical equipment as described for the microcosm study

Procedure:

-

Column Preparation: Pack the columns with the test soil to a uniform bulk density. Pre-condition the columns by saturating them with simulated rainwater and allowing them to drain.

-

Application: Apply the this compound solution evenly to the surface of the soil columns.

-

Leaching: Apply simulated rainwater to the top of the columns at a constant flow rate for a specified period (e.g., 48 hours).

-

Leachate Collection: Collect the leachate in fractions at regular intervals using a fraction collector.

-

Soil Sectioning: After the leaching period, extrude the soil core from the column and section it into segments of specific depths (e.g., 0-5 cm, 5-10 cm, etc.).

-

Analysis: Analyze the leachate fractions and the soil segments for the concentration of this compound and its metabolites.

-

Mass Balance: Calculate a mass balance to account for the total amount of applied this compound distributed between the leachate and the different soil depths.

Mandatory Visualizations: Diagrams of Key Processes

Visualizing the complex interactions and pathways involved in the environmental fate of this compound can aid in understanding and predicting its behavior.

Caption: Workflow for a batch sorption experiment to determine Kd and Koc.

Caption: Logical relationships governing this compound's transport in soil.

Caption: Major degradation pathways of this compound in soil.[1][7]

Conclusion

The environmental fate and transport of this compound in soil are complex processes influenced by a combination of the chemical's properties and the soil's physicochemical characteristics. Sorption to organic matter and clay minerals can significantly reduce its mobility, while microbial degradation is the primary mechanism for its dissipation. The potential for this compound to leach into groundwater is a significant concern, particularly in soils with low organic matter and coarse texture. The data and protocols presented in this guide provide a framework for researchers, scientists, and drug development professionals to assess the environmental risks associated with this compound and to develop strategies for its responsible management in agricultural systems. Continued research is necessary to fully elucidate the long-term impacts of this compound on soil ecosystems and to refine predictive models of its environmental behavior.

References

- 1. Effect of ph on migration patterns and degradation pathways of this compound in soil systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A conceptual model describing the fate of sulfadiazine and its metabolites observed in manure-amended soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Degradation kinetics and mechanism of sulfadiazine and sulfamethoxazole in an agricultural soil system with manure application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. tandfonline.com [tandfonline.com]

Sulfamethazine's Impact on Aquatic Ecosystems: A Toxicological Deep Dive

For Immediate Release

A comprehensive technical guide released today details the significant toxicological effects of sulfamethazine (SMZ), a widely used sulfonamide antibiotic, on aquatic life. The guide, intended for researchers, scientists, and drug development professionals, synthesizes current scientific findings on the detrimental impacts of this pharmaceutical pollutant on various aquatic organisms, including fish, crustaceans, and algae. The report highlights the drug's potential to induce oxidative stress, disrupt endocrine functions, and cause genotoxicity even at environmentally relevant concentrations.

This compound enters aquatic environments primarily through wastewater treatment plant effluents and agricultural runoff. Its persistence in these ecosystems raises concerns about its long-term impact on the health and stability of aquatic populations. The technical guide provides a detailed analysis of these effects, supported by quantitative data, experimental protocols, and visual representations of the underlying toxicological mechanisms.

Acute and Chronic Toxicity: A Quantitative Overview

The guide compiles extensive data on the toxicity of this compound to a range of aquatic species. The acute toxicity, often measured as the concentration that is lethal to 50% of a test population (LC50) or effective in causing a specific sublethal effect in 50% of a population (EC50), varies significantly across different organisms. Chronic exposure to lower concentrations of this compound has also been shown to have detrimental effects on reproduction and growth, with No Observed Effect Concentrations (NOEC) and Lowest Observed Effect Concentrations (LOEC) being established for several species.

| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | 131 - 270 | [1] |

| Daphnia magna (Water Flea) | 21 days | NOEC (Reproduction) | 1.563 | [1] |

| Daphnia magna (Water Flea) | 21 days | LOEC (Reproduction) | 3.125 | [1] |

| Scenedesmus obliquus (Green Algae) | 96 hours | EC50 (Growth Inhibition) | 1.23 | [2] |

| Scenedesmus obliquus (Green Algae) | 96 hours | EC50 (Growth Inhibition of a Mixture with Sulfamethoxazole) | 0.89 | [2] |

| Chlorella vulgaris (Green Algae) | 7 days | Growth Inhibition | 10.3 - 44% |

Unraveling the Mechanisms of Toxicity

The technical guide delves into the molecular pathways through which this compound exerts its toxic effects on aquatic life. Three primary mechanisms have been identified: oxidative stress, endocrine disruption, and genotoxicity.

Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. In fish, for example, this compound exposure leads to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and an elevation in the levels of malondialdehyde (MDA), a marker of lipid peroxidation and cellular damage.[3][4]

Endocrine Disruption

This compound has been identified as an endocrine-disrupting chemical (EDC) in aquatic environments. It can interfere with the hormonal systems of fish, leading to adverse reproductive and developmental effects. A key indicator of endocrine disruption is the induction of vitellogenin (VTG), an egg yolk precursor protein, in male fish. The presence of VTG in males is a clear biomarker of exposure to estrogenic compounds.

Genotoxicity

The guide also presents evidence of this compound's genotoxic potential, meaning it can damage the DNA of aquatic organisms. Studies utilizing the comet assay have demonstrated that this compound can cause DNA strand breaks in the cells of exposed organisms. This damage to the genetic material can have severe consequences, including mutations and impaired cellular function.

Standardized Experimental Protocols

To ensure the reproducibility and comparability of toxicological data, the guide provides detailed summaries of standardized experimental protocols based on the Organization for Economic Co-operation and Development (OECD) guidelines.

OECD 203: Fish, Acute Toxicity Test This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Exposure Duration: 96 hours.

-

Endpoint: LC50, the concentration that causes mortality in 50% of the test fish.

-

Method: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Observations of mortality and sublethal effects are made at regular intervals.

OECD 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Daphnia magna (less than 24 hours old).

-

Exposure Duration: 48 hours.

-

Endpoint: EC50, the concentration that causes immobilization in 50% of the daphnids.

-

Method: Daphnids are exposed to various concentrations of the test substance. Immobilization is recorded at 24 and 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test determines the effect of a substance on the growth of freshwater algae.

-

Test Organism: Green algae species such as Pseudokirchneriella subcapitata or Scenedesmus obliquus.

-

Exposure Duration: 72 hours.

-

Endpoint: EC50, the concentration that causes a 50% reduction in growth rate or yield.

-

Method: Exponentially growing algae are exposed to a series of test concentrations. Algal growth is measured over the exposure period.

The compilation of this technical guide underscores the importance of continued research into the environmental fate and effects of pharmaceuticals like this compound. It also highlights the need for robust regulatory frameworks and improved wastewater treatment technologies to mitigate the risks posed by these emerging contaminants to aquatic ecosystems.

References

- 1. The toxicity of this compound to Daphnia magna and its additivity to other veterinary sulfonamides and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined effects of this compound and sulfamethoxazole on a freshwater microalga, Scenedesmus obliquus: toxicity, biodegradation, and metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated toxic evaluation of this compound on zebrafish: Including two lifespan stages (embryo-larval and adult) and three exposure periods (exposure, post-exposure and re-exposure) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological toxicity of sulfamethoxazole in aquatic ecosystem on adult zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Products of Sulfamethazine in Water Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethazine (SMZ), a widely used sulfonamide antibiotic in veterinary medicine, is a prevalent contaminant in various water systems. Its persistence and potential to form various degradation products (DPs) during water treatment processes and natural attenuation pose a significant environmental and health concern. This technical guide provides a comprehensive overview of the degradation of this compound in water through four primary pathways: photolysis, chlorination, ozonation, and biodegradation. It summarizes key quantitative data, details experimental protocols for studying these degradation processes, and visualizes the complex chemical transformations and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the environmental fate of this compound and in developing strategies to mitigate its impact.

Introduction

The presence of pharmaceuticals in the environment, particularly antibiotics like this compound, is a growing area of concern. Due to their widespread use and incomplete removal during wastewater treatment, these compounds can enter aquatic ecosystems, potentially leading to the development of antibiotic-resistant bacteria and other adverse ecological effects. Understanding the degradation of this compound and the formation of its transformation products is crucial for assessing its environmental risk and for optimizing water treatment technologies. This guide synthesizes the current scientific knowledge on the degradation of this compound in water, focusing on the chemical byproducts generated and the methodologies used to study these processes.

Degradation Pathways and Products

This compound degrades in water through several mechanisms, each producing a unique set of degradation products. The primary degradation pathways include photolysis, chlorination, ozonation, and biodegradation.

Photolysis

Photodegradation of this compound is a significant transformation pathway in surface waters exposed to sunlight. The process can occur through direct photolysis, where the this compound molecule directly absorbs light energy, or indirect photolysis, mediated by photosensitizers present in the water. The main photoproducts of SMZ have been identified by LC-MS/MS, indicating that while photolysis is effective, it may not lead to complete mineralization[1]. The triplet-excited state of SMZ (3SMZ*) is a key intermediate in its photolytic decomposition[1].

Key Degradation Reactions:

-

SO2 Extrusion: A common photochemical process for this compound[2].

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Cleavage of S-N bond: Breaking the bond between the sulfur atom and the adjacent nitrogen atom[3].

Chlorination

Chlorination is a common disinfection method in water treatment plants, but it can lead to the formation of various disinfection byproducts (DBPs) from the reaction of chlorine with organic matter, including pharmaceuticals like this compound. The reaction of this compound with free available chlorine (FAC) is pH-dependent, with lower reactivity observed in alkaline conditions[4]. Several types of reactions have been proposed, including desulfonation, S–N cleavage, hydroxylation, and chlorine substitution[4]. Studies have shown that the resulting DBPs can exhibit higher acute toxicity than the parent this compound compound[4].

Key Degradation Reactions:

-

Desulfonation: Removal of the sulfonyl group.

-

S-N Cleavage: Breaking of the sulfur-nitrogen bond.

-

Hydroxylation: Addition of a hydroxyl group.

-

Chlorine Substitution: Replacement of hydrogen atoms with chlorine atoms[4].

Ozonation

Ozonation is a powerful oxidation process used in advanced water treatment to remove a wide range of organic contaminants. Ozone can react with this compound directly or through the formation of highly reactive hydroxyl radicals. The mineralization of this compound can be significantly enhanced through catalytic ozonation using catalysts such as NiCo2O4 or Ce-substituted goethite, which promote the generation of hydroxyl radicals[5][6]. The degradation efficiency is influenced by factors such as pH, ozone dosage, and the presence of other water constituents.

Key Degradation Reactions:

-

Hydroxylation: Addition of hydroxyl radicals to the molecule.

-

SO2 Elimination: Removal of the sulfur dioxide group[7].

-

Ring Cleavage: Opening of the aromatic or heterocyclic rings.

Biodegradation

Biodegradation is a key process for the natural attenuation of this compound in water and soil environments. Various microorganisms have been shown to degrade this compound, often through co-metabolism where the degradation occurs in the presence of other growth-supporting substrates. Aerobic conditions generally favor the biodegradation of this compound[8]. Several bacterial strains, such as Bacillus cereus, have been identified as capable of utilizing this compound as a carbon source[9].

Key Degradation Reactions:

-

Hydroxylation: A common initial step in the microbial degradation of aromatic compounds.

-

Desulfonation: Removal of the sulfonyl group.

-

N-acetylation: A common metabolic pathway for sulfonamides.

-

Cleavage of the S-N and C-S bonds: Breaking down the core structure of the molecule.

Quantitative Data on Degradation

The degradation of this compound follows different kinetic models depending on the degradation process and experimental conditions. This section summarizes the available quantitative data.

Degradation Kinetics

| Degradation Process | Kinetic Model | Rate Constant (k) | Half-life (t1/2) | Reference(s) |

| Photolysis | Pseudo-first-order | 0.063 h⁻¹ (in HPLC water) | 10.93 h (in HPLC water) | [4] |

| 2.58 × 10⁻² min⁻¹ (without ZnO) | - | [10] | ||

| Chlorination | Second-order | 4.5 × 10² M⁻¹s⁻¹ (at pH 7.2) | - | [11] |

| UV/Chlorination | Pseudo-first-order | Varies with chlorine dosage | Significantly affected by chlorine dosage | [11] |

| Ozonation | Pseudo-first-order | - | - | [12] |

| Biodegradation | Pseudo-first-order | Varies with MLSS concentration and temperature | - | [13] |

Degradation Product Formation

Quantitative data on the formation of specific degradation products is limited in the literature. Most studies focus on the identification of products rather than their quantification over time.

| Degradation Process | Degradation Product | m/z | Formula | Comments | Reference(s) |

| Photolysis | Desulfonated SMZ | - | - | One of the most relevant photodegradation products. | [4] |

| 7 identified products | - | - | Structures determined by UPLC-QqTOF-MS. | [4] | |

| Chlorination | Multiple DBPs | - | - | Identified by LC-QTOF-MS. | [4] |

| Biodegradation | 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfinamide | - | - | Identified intermediate. | [14] |

| N4-hydroxy-sulfamethazine | - | - | Identified intermediate. | [14] | |

| Desamino-sulfamethazine | - | - | Identified intermediate. | [14] |

Experimental Protocols

This section outlines the general methodologies for studying the degradation of this compound.

General Experimental Workflow

Photolysis Experiment

-

Reactor: A merry-go-round photochemical reactor with a magnetic stirrer is commonly employed. A high-pressure mercury lamp (e.g., 300 W) is used as the UV light source[15]. The reactor is often placed in a cooling bath to maintain a constant temperature.

-

Procedure:

-

Prepare a solution of this compound in the desired water matrix (e.g., ultrapure water, river water) at a specific concentration.

-

Fill quartz tubes with the this compound solution.

-

Place the tubes in the photochemical reactor.

-

Turn on the UV lamp to initiate the photolysis reaction.

-

Withdraw samples at predetermined time intervals.

-

Quench the reaction if necessary (e.g., by placing samples in the dark).

-

Analyze the samples for the concentration of this compound and its degradation products.

-

Chlorination Experiment

-

Apparatus: Batch experiments are typically conducted in amber glass bottles to prevent photodegradation. A magnetic stirrer is used to ensure complete mixing.

-

Procedure:

-

Prepare a buffered solution of this compound in the desired water matrix.

-

Add a predetermined concentration of free available chlorine (e.g., from a sodium hypochlorite (B82951) solution).

-

Start a timer immediately after the addition of chlorine.

-

Collect samples at specific time points.

-

Immediately quench the reaction by adding a quenching agent (e.g., sodium thiosulfate, ascorbic acid) to consume the residual chlorine.

-

Analyze the samples for this compound and its chlorination byproducts.

-

Ozonation Experiment

-

Reactor: Ozonation experiments are often carried out in a glass bubble column reactor[16]. Ozone gas is produced by an ozone generator and bubbled through the solution via a diffuser at the bottom of the reactor.

-

Procedure:

-

Fill the reactor with the this compound solution.

-

Start bubbling ozone gas into the reactor at a constant flow rate.

-

Collect samples from the reactor at different time intervals.

-

Immediately purge the collected samples with an inert gas (e.g., nitrogen) to remove any dissolved ozone or quench the reaction with a suitable agent (e.g., sodium thiosulfate).

-

Analyze the samples for the parent compound and its ozonation products.

-

Biodegradation Experiment

-

Setup: Biodegradation studies are often conducted in batch reactors (e.g., Erlenmeyer flasks) containing a microbial inoculum (e.g., activated sludge) and the this compound solution[13][17]. The reactors are typically incubated on a shaker to ensure aerobic conditions and adequate mixing.

-

Procedure:

-

Prepare a medium containing the microbial inoculum, this compound, and any necessary nutrients.

-

Set up control flasks (e.g., without inoculum to assess abiotic degradation, without this compound to monitor microbial activity).

-

Incubate the flasks under controlled conditions (e.g., temperature, shaking speed).

-

Collect samples periodically over an extended period (days to weeks).

-

Separate the microbial biomass from the liquid phase (e.g., by centrifugation or filtration).

-

Analyze the liquid phase for the concentration of this compound and its metabolites.

-

Analytical Methodologies

The identification and quantification of this compound and its degradation products are predominantly carried out using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (e.g., QqTOF-MS)[4][14].

-

Sample Preparation: Solid-phase extraction (SPE) is often used to concentrate the analytes and remove matrix interferences from complex water samples.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of this compound and its degradation products. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with additives like formic acid to improve ionization.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound and its transformation products. Multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides high selectivity and sensitivity for quantitative analysis, while high-resolution mass spectrometry is invaluable for the identification of unknown degradation products by providing accurate mass measurements.

Conclusion

The degradation of this compound in water systems is a complex process that leads to the formation of a variety of transformation products. Photolysis, chlorination, ozonation, and biodegradation are the primary pathways, each with distinct reaction mechanisms and resulting byproducts. While significant progress has been made in identifying these degradation products, a notable gap exists in the quantitative data regarding their formation kinetics and yields. This guide has summarized the available quantitative information, provided detailed overviews of experimental protocols, and visualized the degradation pathways and experimental workflows to aid researchers in this field. Further research is critically needed to quantify the formation of this compound degradation products to better assess their environmental fate and potential risks. This will enable the development of more effective water treatment strategies to mitigate the impact of this widely used antibiotic on aquatic ecosystems and human health.

References

- 1. Photolysis of this compound using UV irradiation in an aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Photolysis and photocatalytic decomposition of this compound antibiotics in an aqueous solution with TiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Transformation of this compound during the chlorination disinfection process: Transformation, kinetics, and toxicology assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic ozonation of this compound antibiotics using Ce0.1Fe0.9OOH: Catalyst preparation and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous chlorination of this compound and sulfamethoxypyridazine: Kinetics and transformation products identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of this compound by Trametes versicolor: Removal from sewage sludge and identification of intermediate products by UPLC-QqTOF-MS (Journal Article) | ETDEWEB [osti.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Evaluating the biodegradability of this compound, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

The Historical Arc of Sulfamethazine in Veterinary Medicine: A Technical Review

Abstract: This technical guide provides an in-depth review of the historical use of sulfamethazine in veterinary medicine. Since its introduction in the 1940s and widespread veterinary adoption in the late 1950s, this compound has been a cornerstone antibacterial agent for the livestock industry.[1][2] This document details its mechanism of action, key historical applications, pharmacokinetic profiles across various species, and the pivotal experimental studies that have defined its use and regulatory status. Particular focus is given to the methodologies of foundational toxicity and residue depletion studies. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's legacy and scientific underpinnings.

Introduction: A Pillar of Veterinary Chemotherapy

This compound (also known as sulfadimidine) is a synthetic antimicrobial belonging to the sulfonamide class of drugs.[2] Following the discovery of sulfonamides' antibacterial properties in the 1930s, this compound emerged as a versatile, broad-spectrum, and cost-effective option for treating bacterial and protozoal diseases.[3][4] Its use since the late 1950s in food-producing animals such as cattle, swine, sheep, and poultry has been extensive, targeting respiratory and gastrointestinal infections and also serving as a growth promotant.[1][5] The drug's long history has been marked by significant efficacy in disease control, alongside evolving challenges related to bacterial resistance and tissue residues, which prompted extensive scientific investigation and regulatory oversight.

Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts a bacteriostatic effect by acting as a competitive antagonist in the bacterial folic acid (vitamin B9) synthesis pathway.[6] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed sources from their environment, making this pathway an effective and selective target for antimicrobial action.[7]

The mechanism proceeds as follows:

-

This compound is a structural analog of para-aminobenzoic acid (PABA).[6]

-

Due to this structural similarity, it competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][6]

-

This inhibition blocks the condensation of PABA with dihydropteroate pyrophosphate, a critical step in the formation of dihydrofolic acid.[6][8]

-

The disruption of the folic acid pathway halts the synthesis of essential downstream products, including purines and thymidine, which are the building blocks of DNA and RNA.[6]

-

Without the ability to replicate their genetic material, bacterial growth and cell division are arrested.[6]

Historical Veterinary Applications

This compound was historically indicated for a wide range of diseases in livestock. Its primary uses included the treatment and control of:

-

Respiratory Infections: It was frequently used for bacterial pneumonia and bovine respiratory disease complex ("shipping fever") caused by susceptible Pasteurella species.

-

Gastrointestinal Infections: It was effective against bacterial enteritis (scours) in calves and swine.[9][10]

-

Coccidiosis: The drug was a primary agent for treating coccidiosis, a parasitic intestinal disease, in poultry, calves, and sheep.[11][9]

-

Other Bacterial Infections: Indications also included metritis, acute mastitis, and foot rot.[9][10]

It was administered through various formulations, including oral solutions added to drinking water, powders mixed into feed, and solid oral boluses for individual animal treatment, including sustained-release versions.[2][11][12]

Pharmacokinetic and Residue Depletion Data

The pharmacokinetic profile of this compound has been characterized in several key livestock species. Understanding its absorption, distribution, metabolism, and elimination is critical for determining effective dosing regimens and appropriate withdrawal times to ensure food safety.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from historical studies.

| Species | Route | Parameter | Value | Reference |

| Cattle | IV | Elimination Half-Life (t½) | 9.0 hours | [4] |

| IV | Volume of Distribution (Vd) | 0.35 L/kg | [4] | |

| Oral (Solution) | Absorption Half-Life (t½a) | 6.0 hours | [4] | |

| Swine | Oral (Feed) | Peak Plasma Concentration | 10.8 ppm (on day 77 of treatment) | [13] |

| Oral (Feed) | Metabolite Half-Life (desamino) | 1 to 9 days | [14] | |

| Oral (Feed) | Parent Drug Half-Life | 10 to 20 hours | [14] |

Tissue Residue Depletion

Ensuring that this compound residues deplete to below the established tolerance level (0.1 ppm or 100 µg/kg in the U.S. and Europe) before animals enter the food supply is a critical public health objective.[12][15]

| Species | Dosing Regimen | Tissue | Time to Deplete to ≤0.1 ppm | Reference |

| Swine | 100 g/ton of feed for 98 days | Kidney, Liver, Muscle, Fat | Within 7 days post-withdrawal | [13] |

| Swine | 500 g/ton of feed for 30 days | Edible Tissues | 4 to 10 days post-withdrawal | [16] |

Methodologies of Key Historical Experiments

The safety and regulatory framework for this compound was built upon several landmark studies. The protocols for these experiments established the drug's toxicological profile and residue behavior.

Chronic Toxicity/Carcinogenicity Studies in Rodents

Two pivotal studies conducted at the National Center for Toxicological Research (NCTR) defined the long-term toxicological profile of this compound.

Experimental Protocol: Mouse Study (Littlefield et al., 1989)

-

Animal Model: B6C3F1 mice.[17]

-

Dosing: this compound was administered in the diet at concentrations of 0 (control), 300, 600, 1200, 2400, and 4800 ppm.[17]

-

Duration: Continuous dosing for 24 months.[17]

-

Sample Collection: Interim sacrifices were conducted at 12 and 18 months, with the final sacrifice at 24 months.[17]

-

Endpoints Measured: Body weights and food consumption were measured weekly. Mortality was recorded daily. All animals underwent a complete necropsy and histopathological examination of tissues.[17]

-

Key Findings: The study identified a dose-related increase in follicular cell hyperplasia and follicular cell adenomas of the thyroid gland, particularly at the highest dose.[17]

Experimental Protocol: Rat Study (Littlefield et al., 1990)

-

Animal Model: Fischer 344 rats, with a two-generation exposure design.[18]

-

Dosing: this compound was administered in the diet at concentrations of 0 (control), 10, 40, 600, 1200, and 2400 ppm.[18]

-

Duration: Continuous dosing for 24 months.[18]

-

Sample Collection: Interim sacrifices were performed at 3, 12, and 18 months, with the final sacrifice at 24 months.[18]

-

Endpoints Measured: Body weight, feed consumption, clinical observations, organ weights, and comprehensive histopathology data were collected.[18]

-

Key Findings: A statistically significant, dose-related increase in the incidence of follicular cell adenocarcinomas of the thyroid gland was observed at the 24-month time point. Non-neoplastic lesions like hyperplasia were also significantly increased.[18]

Residue Depletion Study in Swine

Experimental Protocol: (Samuelson et al., 1979)

-

Animal Model: Swine.[16]

-

Dosing: this compound was administered in the feed at a rate of 500 g/ton (550 g/1000 kg) for a 30-day period.[16]

-

Sample Collection: Following the 30-day treatment, the medicated feed was withdrawn. Animals were sacrificed at various time points post-withdrawal, and samples of plasma and edible tissues (liver, kidney, muscle) were collected.[16]

-

Analytical Method: Tissue concentrations of this compound were quantified to determine the rate of depletion.[16]

-

Key Findings: Tissue concentrations depleted to the target tolerance level of 0.1 ppm or less within 4 to 10 days after withdrawal of the medicated feed. The study also highlighted the risk of cross-contamination, as untreated pigs housed in pens formerly occupied by the treated group developed detectable tissue residues.[16]

This compound-Induced Thyroid Toxicity Pathway in Rodents

The carcinogenicity findings in rodents were determined to occur via a non-genotoxic, threshold-based mechanism specific to rodents, which are more sensitive to thyroid hormone imbalances than humans.[1][5] This understanding was critical for human risk assessment.

The mechanism involves:

-

Inhibition of Thyroid Peroxidase (TPO): this compound reversibly inhibits TPO, the key enzyme responsible for synthesizing thyroid hormones (T4 and T3).[1]

-

Decreased T4/T3 Levels: This inhibition leads to a reduction in circulating levels of thyroxine (T4) and triiodothyronine (T3).[1][11]

-

Pituitary Feedback Loop: The hypothalamus and pituitary gland detect the low levels of thyroid hormones.

-

Increased TSH Secretion: In response, the pituitary gland increases its secretion of Thyroid-Stimulating Hormone (TSH).[5][11]

-

Chronic Thyroid Stimulation: Sustained high levels of TSH chronically stimulate the thyroid gland, leading to follicular cell hyperplasia (an increase in the number of cells).[1][18]

-

Tumor Formation: Over a long period of chronic stimulation, this hyperplasia can progress to the formation of benign adenomas and, eventually, malignant adenocarcinomas.[1][5][18]

Expert panels from the FDA and WHO concluded that this mechanism is not relevant to humans at the low exposure levels associated with veterinary drug residues, as humans are far less sensitive to this type of TPO inhibition.[3][5]

Evolution of Analytical Methods

The ability to monitor for this compound residues in animal tissues has been central to its regulation. Analytical methods have evolved significantly over time.

| Method Type | Historical Period | Principle | Detection Limit | Reference |

| Colorimetry (Bratton-Marshall) | 1950s - 1970s | Diazotization followed by coupling to form a colored product. Non-specific. | ppm range | [9] |

| Gas Chromatography (GC) | 1970s - 1980s | Separation of volatile derivatives (e.g., methylated) with electron capture detection. | ~0.1 ppm | [9][19] |

| High-Performance Liquid Chromatography (HPLC) | 1980s - Present | Reversed-phase separation with UV or other detectors. Highly specific and sensitive. | ppb range (e.g., 2 ng/g) | [10][19][20] |

Early methods like colorimetry were sufficient for therapeutic monitoring but lacked the specificity needed for residue analysis.[9] The development of chromatographic techniques, first GC and later the more robust and simpler HPLC, allowed for the accurate and sensitive quantification of this compound in complex matrices like animal feed and tissues at levels far below the established tolerance.[10][19][21] A typical modern HPLC protocol involves solvent extraction from homogenized tissue, a solid-phase extraction (SPE) cleanup step, and separation on a C18 column with UV detection.[10]

Conclusion

This compound holds a significant place in the history of veterinary medicine. It provided livestock producers with an effective tool against a wide range of costly diseases for several decades. The scientific investigations into its pharmacokinetics, toxicology, and residue depletion have not only shaped its own use but have also contributed significantly to the broader principles of veterinary drug regulation and food safety. The story of this compound—from a "wonder drug" to a highly regulated compound—serves as a powerful case study in the lifecycle of a veterinary pharmaceutical, highlighting the critical interplay between therapeutic efficacy, public health, and analytical science.

References

- 1. ANTIBACTERIAL AGENTS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of this compound in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An FDA review of this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]